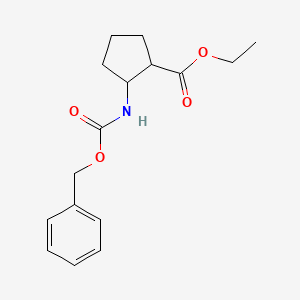![molecular formula C6H8O4 B13724802 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)
2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxabicyclo[410]heptane-7-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes an oxygen bridge and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be a potential method to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism by which 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating them. This interaction can affect various molecular pathways, leading to changes in cellular functions and processes .
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and as a chiral building block.
Cyclohexene oxide: Used in the production of epoxy resins and as a reagent in organic synthesis.
Uniqueness: 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific bicyclic structure and the presence of both an oxygen bridge and a carboxylic acid group. This combination of features makes it particularly versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H8O4 |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
2,5-dioxabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c7-6(8)3-4-5(3)10-2-1-9-4/h3-5H,1-2H2,(H,7,8) |
Clé InChI |
GVCULNSDAKKDQD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2C(C2O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)
![Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)
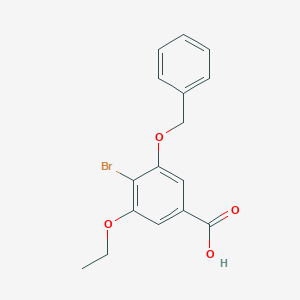

![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
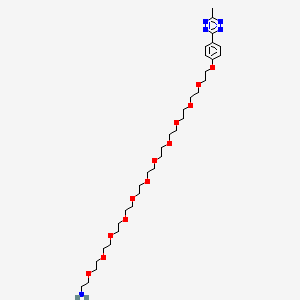
![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
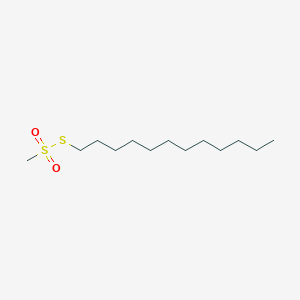
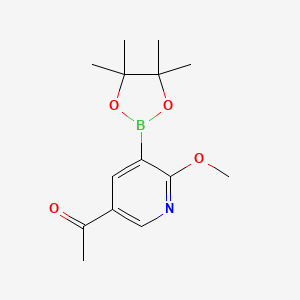
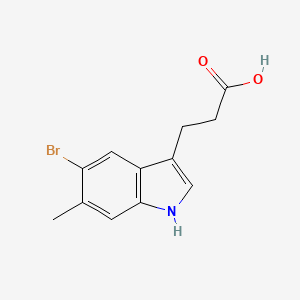
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B13724803.png)

